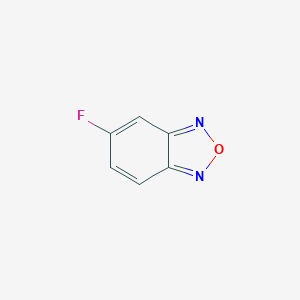

5-Fluoro-2,1,3-benzoxadiazole

Description

Properties

IUPAC Name |

5-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYGTMCIGIHPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

The cyclization proceeds via nucleophilic attack of the amine on the electrophilic nitro group, followed by dehydration to form the benzoxadiazole N-oxide ring. Optimal conditions include:

-

Temperature: 0–5°C to minimize side reactions.

-

Molar Ratios: 1:1.2 stoichiometry of 5-fluoro-2-nitroaniline to NaClO.

The reaction achieves a 75% yield of this compound N-oxide (6 ), characterized by a melting point of 69°C and distinct IR absorptions at 1,650 cm⁻¹ (C=N stretching) and 1,283 cm⁻¹ (N-O vibration).

Reduction of N-Oxide to this compound

The N-oxide intermediate undergoes reduction using triphenylphosphine (PPh₃) in chlorobenzene or xylene under reflux. This step eliminates the oxygen atom from the N-oxide group, yielding the final benzoxadiazole structure.

Optimization of Reduction Parameters

Key variables influencing yield and purity include:

-

Solvent Choice: Xylene enhances reaction efficiency compared to chlorobenzene due to higher boiling points (140°C vs. 131°C).

-

Stoichiometry: A 2:1 molar ratio of PPh₃ to N-oxide ensures complete reduction.

Post-reduction purification via silica gel chromatography (eluent: dichloromethane) affords this compound as a yellow solid in 80% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure, with ¹H NMR resonances at δ 7.85 ppm (dd, J = 6.0, 4.0 Hz) and δ 7.41 ppm (dd, J = 6.0, 4.0 Hz) corresponding to aromatic protons.

Alternative Synthetic Routes and Methodological Variations

While the cyclization-reduction pathway predominates, alternative methods have been explored to improve scalability and sustainability.

Microwave-Assisted Cyclization

Pilot studies suggest that microwave irradiation reduces reaction times for N-oxide formation from 12 hours to 30 minutes, albeit with modest yield improvements (78% vs. 75%). This approach remains under investigation for large-scale applications.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Cyclization efficiency correlates strongly with temperature control. Excessively low temperatures (<0°C) slow reaction kinetics, while temperatures >10°C promote byproduct formation. Similarly, substituting diethyl ether with tetrahydrofuran (THF) decreases yield by 15% due to reduced phase separation.

Catalyst Screening

Replacing TBAB with cetyltrimethylammonium bromide (CTAB) reduces yield to 60%, underscoring TBAB’s superiority in stabilizing the transition state.

Characterization and Analytical Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Fluorescent Probes in Analytical Chemistry

5-Fluoro-2,1,3-benzoxadiazole derivatives are widely used as fluorescent labeling agents in high-performance liquid chromatography (HPLC). These compounds can react with amino or mercapto groups to form stable fluorescent derivatives that enhance detection sensitivity. For instance, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole has been employed for the sensitive analysis of amino acids and beta-blockers in biological samples. This compound allows for detection limits as low as 0.2 fmol for various analytes using chemiluminescence detection methods .

Biochemical Applications

In biochemistry, this compound plays a critical role as a labeling reagent for studying enzyme kinetics and protein interactions. Its ability to form fluorescent derivatives with proteins enables researchers to track biomolecules within cells and monitor cellular processes. The compound has been shown to interact with key signaling proteins, influencing gene expression and cellular metabolism .

Case Study: Enzyme Activity Monitoring

A study demonstrated the use of 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole in monitoring protease activities. The fluorescent signal generated upon enzyme-substrate reaction allowed for real-time tracking of enzyme kinetics, providing valuable insights into enzyme function under various conditions .

Material Science Applications

The incorporation of this compound derivatives into materials science has led to advancements in organic electronic devices such as solar cells and sensors. The unique electronic properties of these compounds facilitate improved performance in electronic applications due to their high fluorescence and stability .

Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2,1,3-benzoxadiazole is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based detection and imaging. The molecular targets and pathways involved depend on the specific application, such as binding to amino acids or peptides in biological studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the electronic and optical properties of benzoxadiazole derivatives:

- Fluorine vs. Nitro Groups : Fluorine’s electron-withdrawing effect enhances fluorescence and stability, whereas nitro groups (e.g., 7-nitro derivatives) increase electrophilicity, making them potent inhibitors of enzymes like glutathione S-transferase (GST) .

- Heteroatom Variation: Replacing oxygen with sulfur (benzothiadiazole) or selenium (benzoselenadiazole) alters electronic properties.

Luminescence and Conjugation

- This compound: Exhibits strong fluorescence due to extended π-conjugation. Linear alkynyl spacers in derivatives (e.g., Sonogashira-coupled compounds) reduce steric hindrance, maximizing quantum yield for OLED applications .

- Benzothiadiazole vs. Benzoxadiazole : Benzothiadiazoles have lower fluorescence but superior electron-withdrawing capacity, making them preferred in polymer solar cells (PCE > 10%) compared to benzoxadiazoles, which are less utilized in this field .

Thermal and Chemical Stability

- Fluorine’s small atomic radius and high electronegativity improve thermal stability. For example, this compound derivatives retain structural integrity at temperatures exceeding 200°C, critical for high-performance materials .

- Nitro-substituted analogs (e.g., 5-chloro-4-nitro derivatives) exhibit higher logP values (2.79), indicating greater lipophilicity and suitability for membrane-permeable probes .

Biological Activity

5-Fluoro-2,1,3-benzoxadiazole is a compound that has garnered interest for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzoxadiazole core with a fluorine substituent. Its molecular formula is . The presence of the fluorine atom enhances its electronic properties, which can influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline derivatives with fluorinating agents. Various methodologies have been reported in the literature, emphasizing the importance of reaction conditions in achieving high yields and purity of the product .

Antimicrobial Activity

Research indicates that derivatives of benzoxadiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzoxadiazole compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing lower efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Bacillus subtilis | 32 | Antibacterial |

| This compound | Candida albicans | 64 | Antifungal |

Cytotoxicity and Anticancer Potential

This compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies reveal that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer agent .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | High |

| A549 (Lung Cancer) | 15 | Moderate |

| HepG2 (Liver Cancer) | 20 | Moderate |

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival. The presence of the fluorine atom likely enhances binding affinity and specificity towards these targets.

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various benzoxadiazole derivatives. The findings showed that compounds similar to this compound exhibited potent antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Fluoro-2,1,3-benzoxadiazole derivatives?

- Methodological Answer : Fluorinated benzoxadiazole derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, 7-fluoro-4-nitro-2,1,3-benzoxadiazole (NBD-F) is synthesized by nitration and fluorination of benzoxadiazole precursors under controlled acidic conditions. Reaction optimization often involves temperature gradients (0–5°C) and stoichiometric control of nitrating agents (e.g., HNO₃/H₂SO₄ mixtures) to minimize byproducts . Structural verification is achieved using NMR and mass spectrometry, while purity is assessed via HPLC .

Q. How is this compound used as a derivatizing agent in HPLC?

- Methodological Answer : Derivatives like NBD-F and ABD-F are fluorogenic reagents that react selectively with thiols, amines, or carbonyl groups. For instance, NBD-F is employed to label cyanobacterial neurotoxins (e.g., anatoxin-a) via nucleophilic aromatic substitution. Optimal derivatization requires pH 8–9 buffers (e.g., borate), 60°C incubation for 15–30 minutes, and protection from light to prevent photodegradation. Post-reaction, analytes are separated using reverse-phase C18 columns with fluorimetric detection (λₑₓ = 470 nm, λₑₘ = 530 nm) .

Q. What safety protocols are critical when handling this compound compounds?

- Methodological Answer : These compounds exhibit acute toxicity (H301) and aquatic toxicity (H400). Researchers must use fume hoods, nitrile gloves, and eye protection (H319). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage conditions should avoid moisture and light, with secondary containment for liquid forms .

Advanced Research Questions

Q. What crystallographic techniques resolve the molecular structure of fluorinated benzoxadiazoles?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, hydrogen-bonding networks in 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol were mapped using SHELXS97 and SHELXL97 software. Data collection involves cryogenic cooling (100 K) to minimize thermal motion artifacts. Symmetry operations and hydrogen-bond graph-set descriptors (e.g., R₂²(8) motifs) are analyzed via PLATON or OLEX2 to confirm supramolecular interactions .

Q. How can researchers address contradictions in spectroscopic data for fluorinated benzoxadiazoles?

- Methodological Answer : Discrepancies between NMR, MS, and HPLC data often arise from impurities or tautomeric forms. Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) clarifies structural ambiguities. For example, keto-enol tautomerism in 5-fluoro-2-hydroxybenzoic acid derivatives can be resolved by deuterium exchange experiments .

Q. What strategies improve derivatization efficiency of NBD-F in complex biological matrices?

- Methodological Answer : Matrix effects (e.g., protein binding) are mitigated via solid-phase extraction (SPE) or protein precipitation with acetonitrile. Derivatization efficiency is enhanced by adding crown ethers (e.g., 18-crown-6) to stabilize reactive intermediates. Reaction kinetics are monitored using time-course HPLC, with pseudo-first-order models to optimize incubation times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.